![molecular formula C14H9NO B043046 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile CAS No. 135689-93-9](/img/structure/B43046.png)
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Overview
Description
4’-Formyl-[1,1’-biphenyl]-2-carbonitrile: is an organic compound characterized by the presence of a formyl group and a carbonitrile group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Nitrile Introduction: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like NaCN (sodium cyanide) or KCN (potassium cyanide).
Industrial Production Methods: Industrial production of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).
Reduction: The nitrile group can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride) or catalytic hydrogenation.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with Pd/C (palladium on carbon).
Substitution: Halogenation using Br2 (bromine) or nitration using HNO3 (nitric acid) and H2SO4 (sulfuric acid).
Major Products:
Oxidation: 4’-Carboxy-[1,1’-biphenyl]-2-carbonitrile.
Reduction: 4’-Amino-[1,1’-biphenyl]-2-carbonitrile.
Substitution: Various halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
Organic Synthesis
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in:
- Aldol Reactions : It can participate in aldol reactions to form β-hydroxy carbonyl compounds.
- Condensation Reactions : This compound is involved in various condensation reactions to synthesize larger aromatic systems.
Medicinal Chemistry
Research indicates that this compound has potential applications in drug development:
- Antiviral Agents : It has been explored as a precursor for compounds aimed at treating viral infections, particularly hepatitis B and D viruses. The structural modifications derived from this compound have shown promising results in preliminary studies .
- Anticancer Activity : Some derivatives of this compound have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
Material Science
The compound's unique structural properties make it suitable for applications in material science:
- Polymer Chemistry : It can be used to create polymers with specific functionalities due to its reactive aldehyde and nitrile groups.
- Dyes and Pigments : Its biphenyl structure allows for the development of dyes with excellent lightfastness and stability.
Case Study 1: Antiviral Applications
A study published in a patent document highlighted the use of derivatives of this compound in treating HBV infections. The research involved synthesizing various analogs and testing their efficacy against viral replication .
Case Study 2: Anticancer Activity
Research conducted on modified forms of this compound revealed significant cytotoxicity against breast cancer cell lines. The study utilized various concentrations to determine the IC50 values, demonstrating that certain modifications enhanced the compound's efficacy .
Data Table
Application Area | Specific Use | Research Findings |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | High yield in aldol reactions |
Medicinal Chemistry | Antiviral agent | Effective against HBV and HDV infections |
Anticancer activity | Cytotoxic effects on breast cancer cell lines | |
Material Science | Polymer production | Enhanced properties due to functional groups |
Dyes and pigments | Excellent lightfastness |
Mechanism of Action
The mechanism of action of 4’-Formyl-[1,1’-biphenyl]-2-carbonitrile depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets in different pathways.
Comparison with Similar Compounds
4-Formylphenylboronic acid: Similar in having a formyl group but differs in the presence of a boronic acid group instead of a nitrile group.
4’-Formyl-[1,1’-biphenyl]-4-ylboronic acid: Similar biphenyl structure with a formyl group, but with a boronic acid group at a different position.
Biological Activity
4'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, highlighting relevant case studies and research findings.
This compound features a biphenyl structure with a formyl group and a cyano group. Its chemical formula is C15H11N, and it is characterized by the following structural attributes:
- Biphenyl Backbone : Provides stability and potential for various substitutions.
- Formyl Group : Imparts reactivity that can be exploited in further chemical modifications.
- Cyano Group : Enhances biological activity through electron-withdrawing effects.
Synthesis
The synthesis of this compound has been explored in various studies. One notable approach involves the reaction of suitable precursors under controlled conditions to yield the desired compound. However, certain reactions have shown limited success, indicating the need for optimized conditions to enhance yields and purity .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against:
- MCF-7 (breast cancer) : IC50 values indicate effective inhibition of cell proliferation.
- HCT-116 (colon cancer) : Demonstrated comparable potency to established chemotherapeutics.
The compound's mechanism appears to involve the induction of apoptosis and inhibition of key survival pathways in cancer cells .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains with varying degrees of effectiveness. Notably, its activity against resistant strains suggests potential as a lead compound for developing new antimicrobial agents .
Toxicity Profile
The toxicity profile of this compound has been assessed in preclinical models. The compound exhibits low acute toxicity with an LD50 value in the range of 2.8–2.9 mol/kg, suggesting a favorable safety margin for further development .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on MCF-7 cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed that the compound induces apoptosis through caspase activation pathways.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 70 |
25 | 50 |
50 | 30 |
Study 2: Antimicrobial Testing
A comparative study on the antimicrobial efficacy of various derivatives including this compound showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
E. coli | 12 |
Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential metabolic processes.
Properties
IUPAC Name |
2-(4-formylphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLISZHRJBRGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362731 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135689-93-9 | |
Record name | 2-(4-formylphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-formyl-[1,1'-biphenyl]-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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